molecular formula C5H3Br2N3O4 B1328043 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 1172253-30-3

2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1328043
CAS No.: 1172253-30-3
M. Wt: 328.9 g/mol
InChI Key: GUUZTGPTWKIBET-UHFFFAOYSA-N
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Description

2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C5H3Br2N3O4 and its molecular weight is 328.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid derivatives have been studied for their effectiveness as corrosion inhibitors. For example, pyrazoline derivatives have shown high inhibition efficiency in protecting mild steel in acidic media. These compounds demonstrate mixed-type inhibition properties and adhere to the surface of the metal following the Langmuir adsorption isotherm. The use of both experimental and theoretical methods, including Density Functional Theory calculations and molecular dynamic simulations, has provided insights into the mode of action of these inhibitors (Lgaz et al., 2018).

Organometallic Chemistry

Derivatives of this compound are important in the synthesis of organometallic compounds. These compounds have been used to create dimeric bis[dicarboxylatotetraorganodistannoxanes], which display unique structural characteristics and exhibit varying degrees of fungicide, insecticide, miticide activities, and cytotoxicities (Wen et al., 2005).

Synthetic Chemistry

In synthetic chemistry, the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole has been explored. This reaction demonstrates the potential for creating novel compounds, including the formation of 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole and other derivatives in different solvents. These findings are significant for advancing synthetic methodologies and understanding reaction mechanisms (Khaliullin et al., 2020).

Coordination Chemistry

Compounds related to this compound play a crucial role in coordination chemistry. For example, the synthesis and characterization of various complexes with ligands such as 3,3-bis(pyrazol-1-yl)propionic acid have revealed unique structural features and potential applications in materials science (Peters et al., 2009).

Catalysis

Derivatives of this compound have been used in catalysis. For instance, Cu(II)/pypzacac complexes have demonstrated excellent performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, highlighting their utility in green chemistry applications (Xie et al., 2014).

Future Directions

The future directions for “2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid” and similar compounds involve the development of new drugs that overcome antimicrobial resistance problems . These compounds have high chemotherapeutic values and act as a remedy for the development of novel drugs .

Properties

IUPAC Name

2-(3,5-dibromo-4-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N3O4/c6-4-3(10(13)14)5(7)9(8-4)1-2(11)12/h1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUZTGPTWKIBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1C(=C(C(=N1)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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